1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopenta[d]pyrimidine ring fused with a piperidine ring, and it is further modified with a difluoropiperidine moiety
Preparation Methods
The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine involves multiple steps, typically starting with the preparation of the cyclopenta[d]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The piperidine ring is then introduced through nucleophilic substitution reactions. The difluoropiperidine moiety is added in the final steps, often through a coupling reaction using reagents such as difluoromethylating agents .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring can be replaced with other substituents using appropriate nucleophiles.
Coupling Reactions: The difluoropiperidine moiety can be modified through coupling reactions with various electrophiles, leading to the formation of new derivatives.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Biological Research: It is used in studies investigating cellular signaling pathways and the role of specific proteins in various biological processes.
Chemical Biology: The compound serves as a tool for probing the function of biological molecules and understanding their interactions at the molecular level.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of a particular kinase, thereby affecting downstream signaling events and altering cellular responses .
Comparison with Similar Compounds
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a piperidine ring fused with a pyrimidine ring and are studied for their potential as kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar bicyclic structure and are investigated for their anticancer activity.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H24F2N4O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C18H24F2N4O/c19-18(20)6-10-24(11-7-18)17(25)13-4-8-23(9-5-13)16-14-2-1-3-15(14)21-12-22-16/h12-13H,1-11H2 |
InChI Key |
WRZZRIMKJRHSFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.